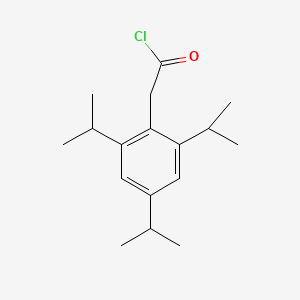
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate
Vue d'ensemble
Description
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate is a chemical compound with the molecular formula C8H12O4S and a molecular weight of 204.25 g/mol This compound is characterized by the presence of an oxathiolane ring, which is a five-membered heterocyclic structure containing both oxygen and sulfur atoms
Méthodes De Préparation
The synthesis of (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a butanoic acid derivative with a compound containing the oxathiolane ring . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or alcohols.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities. In industry, (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate can be compared with other similar compounds, such as oxathiolane derivatives and butanoate esters . These compounds share some structural similarities but may differ in their chemical properties and applications. For example, oxathiolane derivatives may have different reactivity patterns due to variations in the ring structure, while butanoate esters may differ in their ester functional group.
Propriétés
Numéro CAS |
136891-16-2 |
|---|---|
Formule moléculaire |
C8H12O4S |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
(5-oxo-1,3-oxathiolan-2-yl)methyl butanoate |
InChI |
InChI=1S/C8H12O4S/c1-2-3-6(9)11-4-8-12-7(10)5-13-8/h8H,2-5H2,1H3 |
Clé InChI |
UHTGOHGMLQZWAT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCC1OC(=O)CS1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

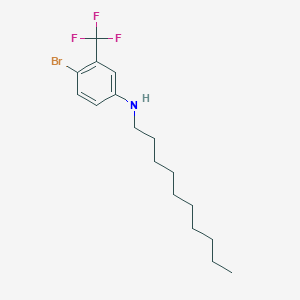
![4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B8545751.png)
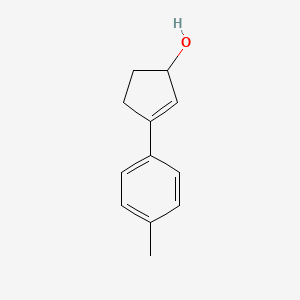
![7-(Aziridin-1-yl)-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8545753.png)
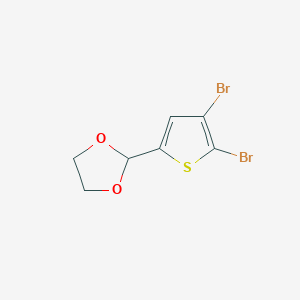
![Methyl [(4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B8545774.png)
![Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate](/img/structure/B8545778.png)


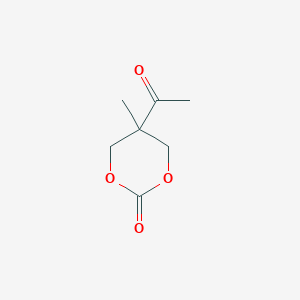
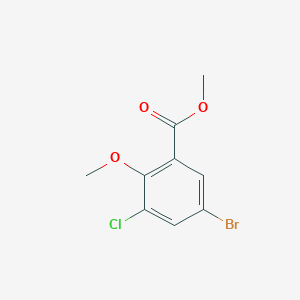
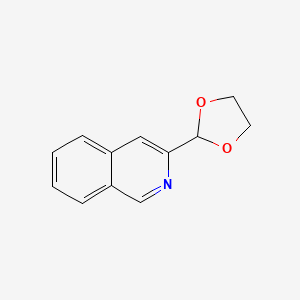
![Ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate](/img/structure/B8545813.png)
